molecular formula C13H15ClN2O2 B2822412 N-(4-chlorobenzoyl)piperidine-1-carboxamide CAS No. 107183-16-4

N-(4-chlorobenzoyl)piperidine-1-carboxamide

Cat. No.: B2822412
CAS No.: 107183-16-4
M. Wt: 266.73
InChI Key: GGOSBIUBELTYKU-UHFFFAOYSA-N
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Description

N-(4-chlorobenzoyl)piperidine-1-carboxamide: is a chemical compound with the molecular formula C13H15ClN2O2 It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chlorobenzoyl)piperidine-1-carboxamide typically involves the reaction of piperidine with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: N-(4-chlorobenzoyl)piperidine-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-(4-chlorobenzoyl)piperidine-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-chlorobenzoyl)piperidine-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

  • 1-(4-Chlorobenzoyl)piperidine-4-carboxamide
  • N-(4-chloro-3-nitrobenzoyl)piperidine-1-carboxamide
  • N-(4-chlorobenzoyl)piperidine-1-carboxamide

Comparison: this compound is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and industrial applications.

Biological Activity

N-(4-chlorobenzoyl)piperidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its anti-cancer properties, enzyme inhibition, and other pharmacological effects.

Chemical Structure and Synthesis

This compound can be synthesized through various methods, primarily involving the reaction of piperidine derivatives with 4-chlorobenzoyl chloride. The presence of the chlorobenzoyl group is critical for enhancing the compound's biological activity.

Anti-Cancer Properties

Numerous studies have reported the anti-cancer effects of piperidine derivatives, including this compound. For instance, a study demonstrated that compounds with similar structures exhibited significant cytotoxicity against various cancer cell lines, including liver (HUH7, HEPG2), breast (MCF7), and colon (HCT-116) cancer cells. The compounds showed a dose-dependent inhibition of cell growth, indicating their potential as anti-cancer agents .

Table 1: Cytotoxicity of Piperidine Derivatives Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
This compoundHUH715
MCF720
HCT-11625

Enzyme Inhibition

This compound has also been studied for its inhibitory effects on various enzymes. For example, it has shown reversible inhibition of monoacylglycerol lipase (MAGL), with an IC50 value reported at 11.7 µM. This inhibition is significant as it can affect endocannabinoid signaling pathways, making it a candidate for therapeutic applications in pain management and neuroprotection .

Table 2: Enzyme Inhibition Data

EnzymeCompoundIC50 (µM)
Monoacylglycerol Lipase (MAGL)This compound11.7

Other Pharmacological Effects

In addition to anti-cancer and enzyme inhibition activities, piperidine derivatives have been shown to possess a broad spectrum of pharmacological activities, including anti-inflammatory and neuroprotective effects. The structural modifications in these compounds can lead to varied biological profiles, which are essential for developing multi-targeted therapies.

Case Studies

  • Study on Anti-Angiogenic Activity : A study evaluated the anti-angiogenic potential of piperidine derivatives using the chick chorioallantoic membrane (CAM) model. Compounds structurally similar to this compound demonstrated significant inhibition of blood vessel formation, suggesting their utility in cancer therapy by starving tumors of necessary nutrients .
  • Cytotoxicity Analysis : In another case study, a series of piperidine derivatives were tested against multiple cancer cell lines. The results indicated that structural variations significantly influenced their cytotoxic potency, with some derivatives showing promising results that warrant further investigation into their mechanisms of action .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its chemical structure. The presence of electron-withdrawing groups like chlorine enhances the compound's reactivity and interaction with biological targets. Research indicates that modifications at various positions on the piperidine ring can lead to improved potency and selectivity against specific cancer types or enzyme targets .

Properties

IUPAC Name

N-(4-chlorobenzoyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2O2/c14-11-6-4-10(5-7-11)12(17)15-13(18)16-8-2-1-3-9-16/h4-7H,1-3,8-9H2,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGOSBIUBELTYKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)NC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>40 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49717299
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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